molecular formula C6H10ClNO B1469558 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride CAS No. 1380571-75-4

3-(Prop-2-yn-1-yloxy)azetidine hydrochloride

Cat. No. B1469558
M. Wt: 147.6 g/mol
InChI Key: VERYWYWIDHFMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Prop-2-yn-1-yloxy)azetidine hydrochloride”, also known as PAZ, is a compound with the molecular formula C6H10ClNO and a molecular weight of 147.6 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(2-propynyloxy)azetidine hydrochloride . The InChI code is 1S/C6H9NO.ClH/c1-2-3-8-6-4-7-5-6;/h1,6-7H,3-5H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 147.6 g/mol .

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

The compound 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride is utilized in the synthesis of aziridines and their subsequent reactivity. It serves as a precursor in the stereoselective preparation of aziridines derived from chalcones and phenylacrylates. These aziridines exhibit reactivity as azomethine ylide precursors, leading to the synthesis of derivatives like 1,4-dihydrochromeno[4,3-b]pyrrole and 3-methylenechromano[4,3-b]pyrrole through intramolecular 1,3-dipolar cycloaddition reactions (Ribeiro Laia & Melo, 2015).

Pharmaceutical Research

In pharmaceutical research, azetidine derivatives, specifically those related to 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride, have shown potential in drug development. For instance, KHG26792, a derivative of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, demonstrated protective effects against ATP-induced activation of NFAT and MAPK pathways through the P2X7 receptor in microglia, suggesting its potential use in treating CNS diseases related to activated microglia (Kim et al., 2015).

Material Science Applications

3-(Prop-2-yn-1-yloxy)azetidine hydrochloride derivatives have applications in material science as well. The azetidine-containing compound 3-azetidinyl propanol, derived from methyl acrylate and 3-amino-1-propanol, was utilized in the development of a single-component, self-curable aqueous-based polyurethane dispersion. This innovative material demonstrated the ability to cure upon drying, forming a polymeric network structure among the polymers, which could have broad implications for coatings and adhesives industries (Wang et al., 2006).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-prop-2-ynoxyazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c1-2-3-8-6-4-7-5-6;/h1,6-7H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERYWYWIDHFMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-2-yn-1-yloxy)azetidine hydrochloride

CAS RN

1380571-75-4
Record name 3-(prop-2-yn-1-yloxy)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Prop-2-yn-1-yloxy)azetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Prop-2-yn-1-yloxy)azetidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(Prop-2-yn-1-yloxy)azetidine hydrochloride
Reactant of Route 4
3-(Prop-2-yn-1-yloxy)azetidine hydrochloride
Reactant of Route 5
3-(Prop-2-yn-1-yloxy)azetidine hydrochloride
Reactant of Route 6
3-(Prop-2-yn-1-yloxy)azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.